![molecular formula C8H8N2OS B2668211 5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one CAS No. 1379344-15-6](/img/structure/B2668211.png)
5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one
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Overview
Description
5-Amino-3-methyl-2,3-dihydro-1,3,4-thiadiazol-2-one is a chemical compound with the CAS Number: 85073-03-6 . It is a powder in physical form and has a molecular weight of 131.16 . The IUPAC name for this compound is 5-amino-3-methyl-1,3,4-thiadiazol-2 (3H)-one .
Synthesis Analysis
While specific synthesis methods for 5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one were not found, similar compounds such as 1,2,4-triazoles and 1,3,4-thiadiazoles have been synthesized using hydrazonoyl halides as reagents . These compounds are often synthesized through condensation reactions and as precursors of nitrilimines .Molecular Structure Analysis
The molecular structure of 5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one is characterized by the presence of a thiadiazol ring . The InChI code for this compound is 1S/C3H5N3OS/c1-6-3 (7)8-2 (4)5-6/h1H3, (H2,4,5) .Physical And Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 131.16 and a melting point of 132-133 degrees Celsius .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include “5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one”, have been found to exhibit antioxidant activity . Antioxidants play a crucial role in protecting the body from damage by free radicals, which are harmful molecules that can lead to various health problems.
Analgesic and Anti-inflammatory Activity
Thiazole compounds have been reported to possess analgesic and anti-inflammatory properties . This makes them potential candidates for the development of new drugs for pain and inflammation management.
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown antimicrobial and antifungal activities . This suggests their potential use in the development of new antimicrobial and antifungal agents.
Antiviral Activity
Thiazole compounds have also been found to exhibit antiviral properties . This indicates their potential application in the development of antiviral drugs.
Diuretic Activity
Thiazole derivatives have been reported to have diuretic effects . Diuretics help the body get rid of excess fluid and are used to treat a variety of conditions, including high blood pressure and heart failure.
Neuroprotective Activity
Thiazole compounds have shown neuroprotective effects . This suggests their potential use in the treatment of neurodegenerative diseases.
Antitumor and Cytotoxic Activity
Thiazole derivatives have demonstrated antitumor and cytotoxic activities . This indicates their potential use in cancer treatment.
Component of Medicinally Important Enzyme Inhibitors
“5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one” has been used as a component of medicinally important enzyme inhibitors . Enzyme inhibitors are substances that reduce the activity of enzymes, and they are often used in the treatment of diseases.
Safety and Hazards
Future Directions
While specific future directions for 5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one were not found, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .
properties
IUPAC Name |
5-amino-3-methyl-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-10-6-4-5(9)2-3-7(6)12-8(10)11/h2-4H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAQCRFESSVDBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one |
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